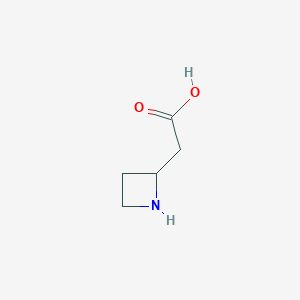

2-(Azetidin-2-yl)acetic acid

CAS No.: 92992-28-4

Cat. No.: VC8009699

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92992-28-4 |

|---|---|

| Molecular Formula | C5H9NO2 |

| Molecular Weight | 115.13 g/mol |

| IUPAC Name | 2-(azetidin-2-yl)acetic acid |

| Standard InChI | InChI=1S/C5H9NO2/c7-5(8)3-4-1-2-6-4/h4,6H,1-3H2,(H,7,8) |

| Standard InChI Key | LDPCMSFHHDVNDF-UHFFFAOYSA-N |

| SMILES | C1CNC1CC(=O)O |

| Canonical SMILES | C1CNC1CC(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-(Azetidin-2-yl)acetic acid (CAS: 92992-28-4) consists of a saturated azetidine ring (a four-membered cyclic amine) substituted at the 2-position with an acetic acid group. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 115.13 g/mol |

| Exact Mass | 115.0633 g/mol |

| Topological Polar Surface Area (TPSA) | 49.3 Ų |

| LogP (Octanol-Water) | 0.15 |

The compound’s planar azetidine ring and carboxylic acid group facilitate hydrogen bonding and electrostatic interactions, critical for binding biological targets .

Synthesis and Structural Modification

Cyclocondensation Strategies

The synthesis of 2-azetidinone derivatives often involves [2+2] cycloaddition reactions. For example, Schiff bases derived from pyrazine-2,3-dicarboxylic acid react with chloroacetyl chloride in the presence of triethylamine (TEA) to yield 2-azetidinones .

-

Schiff Base Formation: Pyrazine-2,3-dicarbohydrazide reacts with pyridine-2-carbaldehyde in ethanol under reflux to form azomethine intermediates.

-

Cycloaddition: The Schiff base undergoes cyclocondensation with chloroacetyl chloride in dimethylformamide (DMF) and TEA, producing 3-chloro-azetidin-2-one derivatives.

Key Reaction Parameters:

-

Temperature: Reflux conditions (80–100°C)

-

Catalysts: TEA as a base to deprotonate intermediates

-

Solvents: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

Structural Analogues and Substituent Effects

Modifying the azetidine ring’s substituents alters bioactivity. For instance:

-

3,4,5-Trimethoxyphenyl Substitution: Enhances antimitotic activity by promoting tubulin polymerization inhibition .

-

Halogenation: Fluorine or chlorine at the 3-position improves antimicrobial potency against Mycobacterium tuberculosis .

Biological Activities and Mechanisms

Antimicrobial Properties

2-Azetidinone derivatives exhibit broad-spectrum antimicrobial activity. In a study evaluating analogues of 2-(azetidin-2-yl)acetic acid:

| Compound | MIC Against M. smegmatis (µM) | MIC Against M. bovis BCG (µM) |

|---|---|---|

| 3-Fluoro Derivative | 30.5 | 64.5 |

| 3-Chloro Derivative | 21.5 | 21.5 |

Mechanism: Disruption of bacterial cell wall synthesis via β-lactam-like inhibition of penicillin-binding proteins (PBPs) .

Anti-inflammatory Applications

Azetidine-acetic acid derivatives suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) in microglial cells, suggesting utility in neuroinflammatory disorders.

Applications in Medicinal Chemistry

CRTH2 Antagonism

Analogues with sulfanyl-benzoimidazol-1-yl-acetic acid moieties act as prostaglandin D₂ (PGD₂) receptor antagonists, showing promise in allergic asthma and dermatitis.

Prodrug Development

The carboxylic acid group enables esterification to improve bioavailability. For example, ethyl ester prodrugs exhibit 3-fold higher oral absorption in rodent models .

Challenges and Future Directions

Synthetic Limitations

-

Ring Strain: The azetidine’s high ring strain complicates large-scale synthesis, necessitating optimized cyclization protocols.

-

Stereochemical Control: Racemic mixtures dominate syntheses, requiring chiral catalysts for enantioselective production .

Therapeutic Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume